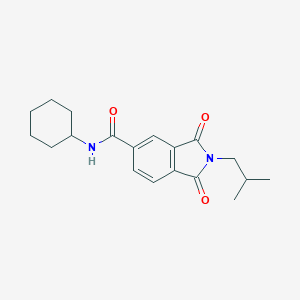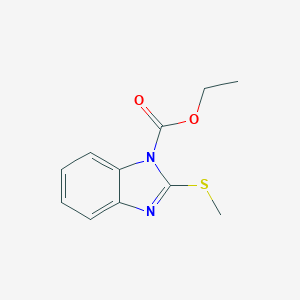
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various scientific research applications. One of the most significant applications is its potential as an anti-cancer agent. Studies have shown that Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has potential applications in the treatment of inflammation, bacterial infections, and neurological disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells. This compound also has potential applications in the treatment of bacterial infections and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, making it easy to synthesize and use in experiments. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Direcciones Futuras
There are various future directions for the research of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate. One of the most significant directions is the optimization of its synthesis method to improve its stability and solubility. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, studies are needed to investigate the toxicity and safety of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate in vivo.
Conclusion:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative that has potential applications in various fields. This compound has been synthesized using various methods and has been shown to inhibit the growth of cancer cells and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate can be synthesized using various methods. One of the most common methods is the condensation reaction of 2-mercaptobenzimidazole with ethyl chloroformate. This reaction yields Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate with high purity and yield.
Propiedades
Nombre del producto |
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
ethyl 2-methylsulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)13-9-7-5-4-6-8(9)12-10(13)16-2/h4-7H,3H2,1-2H3 |
Clave InChI |
ITKPDTDHIBATFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
SMILES canónico |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
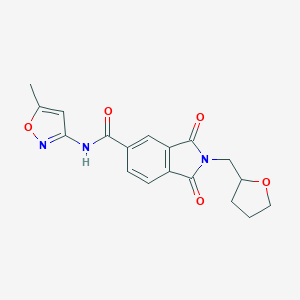
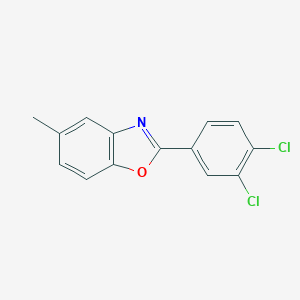
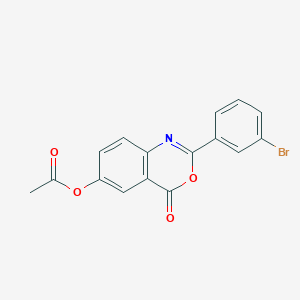
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)
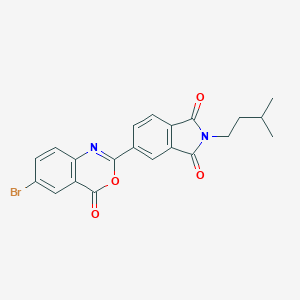
![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
